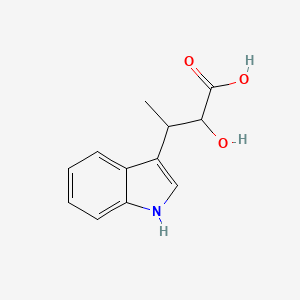

2-hydroxy-3-(1H-indol-3-yl)butanoic acid

Overview

Description

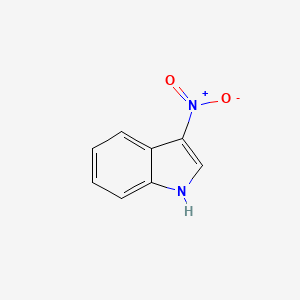

2-hydroxy-3-(1H-indol-3-yl)butanoic acid is a member of indoles . It is functionally related to butyric acid and has a role as a plant hormone, a plant metabolite, and an auxin .

Synthesis Analysis

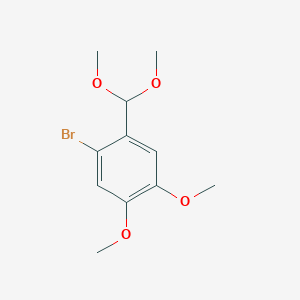

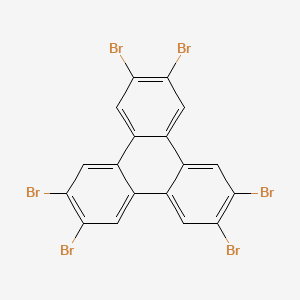

The synthesis of similar compounds involves dissolving the compound in absolute ethanol with a catalytic amount of concentrated sulfuric acid . The mixture is then refluxed until the reaction is complete .Molecular Structure Analysis

The molecular formula of 2-hydroxy-3-(1H-indol-3-yl)butanoic acid is C12H13NO3 . Its molecular weight is 219.24 g/mol . The structure includes a butanoic acid carrying a 1H-indol-3-yl substituent at position 1 .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm³, a boiling point of 461.4±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has 3 hydrogen bond donors and acceptors each, and 3 freely rotating bonds . Its topological polar surface area is 73.3 Ų .Scientific Research Applications

Neuroprotective Agent

2-Hydroxy-3-(1H-indol-3-yl)butanoic acid has shown potential as a neuroprotective agent. It can restore cellular and synaptosomal viability and has a potent monoamine oxidase-B (MAO-B) inhibitory effect, which is beneficial in treating neurodegenerative diseases .

Cancer Treatment

Indole derivatives, including 2-hydroxy-3-(1H-indol-3-yl)butanoic acid, are being explored for their applications in cancer treatment due to their ability to inhibit the growth of cancer cells .

Antimalarial Activity

This compound has been identified as a lead compound for designing new inhibitors against FP-2, an enzyme crucial for the survival of the malaria parasite .

Plant Growth Regulation

Indole derivatives are known to influence plant growth and development. Indole-3-acetic acid, a related compound, is a plant hormone that regulates various aspects of plant growth .

Antitubercular Activity

Derivatives of indole have been investigated for their antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis, showing promise in treating tuberculosis .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.

Result of Action

The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

2-hydroxy-3-(1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,11,13-14H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFXPJOTSOMKFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNC2=CC=CC=C21)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

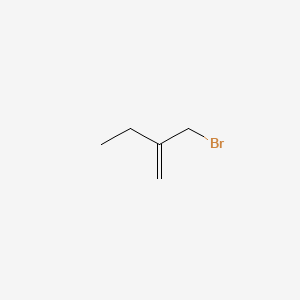

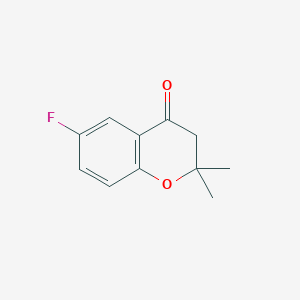

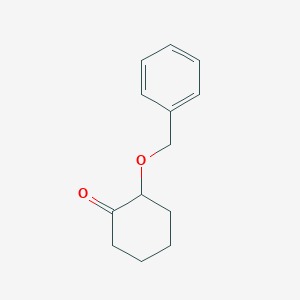

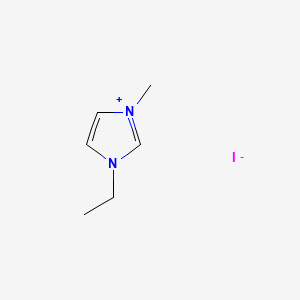

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B1337518.png)

![2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione](/img/structure/B1337524.png)

![Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B1337536.png)

![3-(Bromomethyl)isoxazolo[5,4-b]pyridine](/img/structure/B1337542.png)